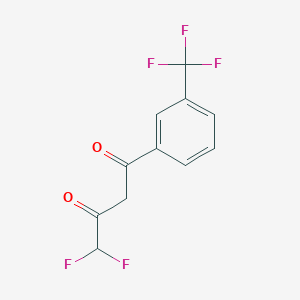

4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione

Description

4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione is a fluorinated β-diketone with a trifluoromethyl-substituted aromatic ring. Its structure features two fluorine atoms at the 4-position of the diketone backbone and a 3-trifluoromethylphenyl group at the 1-position. This compound is primarily used as a ligand in coordination chemistry, particularly for synthesizing lanthanide complexes with photoluminescent properties. The electron-withdrawing trifluoromethyl and fluorine substituents enhance its ability to stabilize metal ions and modulate electronic transitions in metal-ligand systems .

Properties

IUPAC Name |

4,4-difluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c12-10(13)9(18)5-8(17)6-2-1-3-7(4-6)11(14,15)16/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUIODSPVVRMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione typically involves three key stages:

- Formation of the 1,3-diketone core with the aromatic substituent (3-trifluoromethyl-phenyl group).

- Introduction of trifluoromethyl and difluoromethyl groups on the butane-1,3-dione backbone.

- Selective fluorination to achieve the 4,4-difluoro substitution pattern.

Preparation of 1-(3-trifluoromethyl-phenyl)-1,3-diketone Precursors

The starting point is the synthesis of 1-trifluoromethyl-1,3-diketones bearing the 3-trifluoromethyl-phenyl substituent. This is commonly achieved by Claisen condensation or related acylation reactions involving:

- Aromatic ketones such as 3-trifluoromethylacetophenone.

- Ethyl trifluoroacetoacetate or related trifluoromethylated acetoacetate esters.

- The aromatic ketone undergoes condensation with ethyl trifluoroacetoacetate under basic or acidic conditions.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures for extended periods (e.g., 16 hours).

- After completion, acidification and extraction yield the 1-trifluoromethyl-1,3-diketone intermediate.

Example data from literature:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Claisen condensation | 3-trifluoromethylacetophenone + ethyl trifluoroacetoacetate, stirring 16h at RT, acid workup | 1-trifluoromethyl-1,3-diketone | ~80% (orange oil) |

This intermediate is crucial for the subsequent fluorination steps.

Difluorination of 1-trifluoromethyl-1,3-diketones

The key transformation to introduce the 4,4-difluoro substitution involves difluorination of the trifluoromethylated diketone precursors. This is achieved by:

- Treating the 1-trifluoromethyl-1,3-diketone with a fluorinating reagent such as Selectfluor .

- The reaction is typically performed in acetonitrile (MeCN) under reflux conditions for about 24 hours.

- This step converts the trifluoromethyl group into a pentafluoro intermediate (2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one).

After completion, the reaction mixture is worked up by extraction and drying to isolate the fluorinated intermediate.

Fragmentation to Yield this compound

The pentafluoro intermediate undergoes fragmentation to form the target difluorinated diketone:

- The intermediate is treated with a base such as triethylamine (Et3N) at room temperature for 24 hours.

- The reaction mixture is concentrated and acidified with 2M HCl.

- Extraction and drying yield the α,α-difluoroketone, i.e., this compound.

This fragmentation step is critical to remove excess fluorine atoms and achieve the desired difluoro substitution pattern.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Formation of 1-trifluoromethyl-1,3-diketone | 3-trifluoromethylacetophenone + ethyl trifluoroacetoacetate, stir 16h RT, acid workup | 1-trifluoromethyl-1,3-diketone | ~80% yield |

| 2 | Difluorination | Selectfluor, MeCN, reflux 24h | Pentafluoro-3,3-dihydroxy intermediate | Requires careful control of temperature and time |

| 3 | Fragmentation | Triethylamine, RT 24h, acidification (2M HCl) | This compound | Final product isolated by extraction and drying |

Industrial and Scale-Up Considerations

While detailed industrial protocols specific to this compound are limited, general principles apply:

- Use of continuous flow reactors for fluorination steps to improve safety and control.

- Optimization of reaction times and temperatures to maximize yield and minimize by-products.

- Advanced purification methods such as flash chromatography or recrystallization to ensure high purity.

Fluorination reactions require careful handling due to the reactivity of fluorinating agents and potential hazards.

Additional Notes on Synthetic Variations

- Alternative fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating reagents may be employed, depending on availability and desired selectivity.

- The aromatic substitution pattern (3-trifluoromethyl group) is introduced early in the synthesis via the starting ketone; modifications here can lead to analog compounds.

- The described one-pot difluorination/fragmentation process is a streamlined method that avoids isolation of unstable intermediates, improving efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can yield different hydrocarbon derivatives.

Substitution: The difluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Can produce alcohols or alkanes.

- Substitution: The difluoro and trifluoromethyl groups allow for the introduction of other functional groups.

Biology

The compound is under investigation for its potential biological activities. Studies indicate that it may interact with specific molecular targets within cells, modulating biochemical pathways that affect cellular functions.

Biological Activity:

Research suggests that this compound may exhibit cytotoxic properties against certain cancer cell lines due to its ability to disrupt metabolic pathways.

Medicine

In medicinal chemistry, ongoing research explores the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique properties make it a candidate for drug development targeting various diseases.

Case Study 1: Synthesis of Fluorinated Compounds

A recent study demonstrated the use of this compound in synthesizing fluorinated derivatives with enhanced biological activity. The synthesis involved multi-step reactions that utilized this compound as a key intermediate.

Case Study 2: Anticancer Activity

Another study focused on the compound's interaction with cancer cell lines. Results indicated that it exhibited significant cytotoxic effects on specific tumor types, suggesting its potential role in developing new anticancer therapies.

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Fluorinated β-diketones are widely studied for their tunable electronic and steric properties. Below is a systematic comparison of the target compound with analogs differing in substituent type, position, and fluorine content:

Table 1: Key Structural and Physical Properties of Selected β-Diketones

Key Findings from Comparative Studies

(a) Electronic Effects and Luminescence

- The trifluoromethyl group in the target compound significantly enhances electron-withdrawing effects, leading to stronger metal-ligand charge transfer (MLCT) transitions. This property is critical for applications in europium(III) and terbium(III) complexes, where energy transfer rates between lanthanide ions are modulated by ligand electronic properties .

- Methyl-substituted analogs (e.g., 4,4-Difluoro-1-(4-methylphenyl)-butane-1,3-dione) exhibit weaker electron-withdrawing effects, resulting in longer luminescence lifetimes but reduced quantum yields compared to trifluoromethyl derivatives .

(b) Steric Effects on Coordination Geometry

- Pyrazole-containing analogs (e.g., 4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione) introduce steric bulk, which distorts the coordination sphere of lanthanide ions. This distortion can alter the symmetry of the metal center, affecting radiative decay pathways .

- Thiophene-substituted derivatives (e.g., 4,4-Difluoro-1-(5-methylthiophen-2-yl)-butane-1,3-dione) exhibit planar aromatic systems that facilitate π-π stacking interactions, enhancing crystal packing in solid-state complexes .

(c) Fluorination Degree and Solubility

- Increasing fluorine content (e.g., 4,4,4-Trifluoro analogs) improves solubility in nonpolar solvents but may reduce stability in aqueous environments due to hydrophobic effects .

Data-Driven Comparison of Photophysical Properties

Table 2: Luminescence Properties of Lanthanide Complexes

| Ligand | Ln³+ Ion | Emission Color | Lifetime (ms) | Quantum Yield (%) | Energy Transfer Rate (s⁻¹) |

|---|---|---|---|---|---|

| 4,4-Difluoro-1-(3-trifluoromethyl-phenyl) | Eu³+ | Red | 1.2 | 45 | 5.8 × 10³ |

| 4,4-Difluoro-1-(4-methylphenyl) | Tb³+ | Green | 2.5 | 32 | 3.2 × 10³ |

| 4,4-Difluoro-1-(1-methylpyrazol-4-yl) | Eu³+/Tb³+ | Red/Green | 0.8 (Eu), 1.6 (Tb) | 28 (Eu), 38 (Tb) | 7.1 × 10³ (Eu→Tb) |

Data derived from luminescence decay analyses and excitation spectra in mixed-metal complexes .

Biological Activity

4,4-Difluoro-1-(3-trifluoromethyl-phenyl)-butane-1,3-dione (CAS Number: 911112-56-6) is an organic compound notable for its unique structural features, including both difluoro and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of 266.16 g/mol. The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₅O₂ |

| Molecular Weight | 266.16 g/mol |

| CAS Number | 911112-56-6 |

| IUPAC Name | 4,4-difluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to diverse biological effects. Ongoing research aims to elucidate the precise mechanisms involved.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound could possess significant antitumor properties. For instance, structural analogs have shown promising results against various cancer cell lines (IC50 values indicating effective concentrations) . The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds.

Antimicrobial Properties

There is evidence suggesting that this compound may also exhibit antimicrobial activity. Similar fluorinated compounds have been shown to inhibit the growth of bacteria and fungi by disrupting membrane integrity or inhibiting essential metabolic pathways . Further studies are needed to confirm these effects specifically for this compound.

Pharmaceutical Applications

Given its unique structure and potential biological activities, this compound is being investigated as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biochemical pathways makes it a candidate for further exploration in therapeutic applications.

Case Studies

Several case studies have examined the biological activities of similar compounds:

- Study on Antitumor Activity : A study demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxic effects against human cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of specific functional groups was crucial for activity .

- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of fluorinated compounds against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs showed significant inhibitory concentrations (MIC values) against various pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 4,4-difluoro-1-(3-trifluoromethylphenyl)-butane-1,3-dione?

The compound can be synthesized via fluorination of 1,3-diketones using fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Alternatively, radical addition reactions involving manganese(III) acetate and alkenes (as described for trifluorinated analogs) may be adapted by substituting precursors with difluoro derivatives . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like regioisomers or over-fluorinated species.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorination patterns, while ¹H and ¹³C NMR resolve aromatic and carbonyl group environments.

- IR Spectroscopy : Confirms diketone C=O stretching vibrations (~1600–1700 cm⁻¹) and fluorinated C-F bonds (~1100–1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, particularly for coordination complexes (see SHELXL refinement protocols in ) .

Q. How does the difluoro substitution at the 4-position influence the compound’s reactivity compared to trifluoro analogs?

The reduced electronegativity of difluoro groups (vs. trifluoro) alters electron-withdrawing effects, potentially increasing the diketone’s nucleophilicity. This impacts chelation efficiency with metals and reactivity in cycloaddition or condensation reactions. Comparative studies using cyclic voltammetry or computational DFT calculations can quantify electronic differences .

Advanced Research Questions

Q. What strategies resolve contradictory data in crystallographic and spectroscopic analyses of metal complexes derived from this compound?

Discrepancies between X-ray structures and spectroscopic data (e.g., unexpected bond lengths or coordination geometries) require:

- Multi-technique validation : Cross-check with EXAFS (Extended X-ray Absorption Fine Structure) or EPR (Electron Paramagnetic Resonance) for metal-ligand interactions.

- Refinement protocols : Use SHELXL’s constraints for disordered fluorine atoms or anisotropic displacement parameters . Example: In holmium(III) complexes, trifluorinated analogs show luminescence quenching due to ligand-field effects; difluoro variants may exhibit altered emission profiles .

Q. How can computational methods predict the compound’s suitability for specific applications (e.g., catalysis or photophysics)?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer transitions.

- QSPR/Neural Networks : Correlate structural descriptors (e.g., dipole moment, polarizability) with experimental properties like solubility or thermal stability .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media for synthetic or catalytic applications.

Q. What methodologies quantify the stability constants of metal chelates formed with this diketone?

- Potentiometric Titrations : Measure pH-dependent metal-ligand binding in aqueous or mixed solvents.

- UV-Vis Spectrophotometry : Monitor absorbance changes during chelation (e.g., for lanthanides or transition metals).

- Competitive Ligand Studies : Use EDTA or acetylacetone as reference ligands to determine relative stability .

Q. How does fluorination degree (di- vs. tri-) affect catalytic performance in cross-coupling or cyclization reactions?

Trifluoro groups enhance electrophilicity, favoring electron-deficient intermediates in reactions like Heck coupling. Difluoro analogs may reduce steric hindrance, improving substrate accessibility. Experimental comparisons under identical conditions (e.g., Pd-catalyzed reactions) paired with Hammett σₚ constants can elucidate electronic effects .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated diketones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.